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Compound of Interest

Compound Name: Noscapine

Cat. No.: B1214587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of

novel noscapine analogs. Noscapine, a non-toxic opium alkaloid, has emerged as a

promising scaffold for the development of new anticancer agents due to its ability to modulate

microtubule dynamics.[1][2][3] This guide details the synthesis of various generations of

noscapine analogs, their biological evaluation, and the underlying signaling pathways.

Introduction to Noscapine and its Analogs
Noscapine, traditionally used as a cough suppressant, exhibits anticancer properties by

interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

[2][3] However, its clinical efficacy is limited by its modest potency. This has driven the

development of numerous semi-synthetic analogs with improved pharmacological profiles.[4][5]

These "noscapinoids" are broadly classified into generations based on the modification site on

the parent noscapine molecule.

First-Generation Analogs: Modifications primarily at the C-9 position of the isoquinoline ring,

including halogenated (fluoro, chloro, bromo, iodo), nitro, amino, and azido derivatives.[3][6]

The brominated analog, in particular, has shown significant potency.[1]

Second-Generation Analogs: Modifications at the C-7 position of the benzofuranone ring,

such as O-alkylation and O-acylation.[1][3] Regioselective O-demethylation at this position

has yielded highly potent derivatives.[1]
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Third-Generation Analogs: Modifications at the nitrogen atom of the isoquinoline ring, leading

to N-alkyl, N-acyl, N-carbamoyl, and other derivatives.[7][8]

Other Novel Analogs: This category includes amino acid conjugates and di-substituted

analogs, which have demonstrated enhanced anticancer activities.[2][9][10]

Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative novel

noscapine analogs against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 7-Substituted Noscapine Analogs[1]

Compound A549 (Lung)
CEM
(Lymphoma
)

MIA PaCa-2
(Pancreatic)

MCF-7
(Breast)

PC-3
(Prostate)

Noscapine >100 µM >100 µM >100 µM >100 µM >100 µM

3 (7-acetyl-

noscapine)
1.5 µM 25.0 µM 1.0 µM 50.0 µM 2.0 µM

4 (7-benzoyl-

noscapine)
2.0 µM 30.0 µM 1.7 µM 45.0 µM 2.5 µM

5 (7-

ethylcarbamo

yl-noscapine)

3.5 µM 10.0 µM 49.0 µM 30.0 µM 4.0 µM

6 (7-

phenylcarba

moyl-

noscapine)

10.0 µM 50.0 µM 1.7 µM 60.0 µM 15.0 µM

7 (7-

benzylcarba

moyl-

noscapine)

15.0 µM 60.0 µM 24.5 µM 70.0 µM 20.0 µM
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Table 2: Antiproliferative Activity (IC50) of Noscapine-Amino Acid Conjugates against 4T1

Breast Cancer Cells[2]

Compound IC50 (µM)

Noscapine 215.5

6h (Noscapine-Phenylalanine) 11.2

6i (Noscapine-Tryptophan) 16.3

10i (Cotarnine-Tryptophan) 54.5

Table 3: Tubulin Binding Affinity (KD) of Di-substituted Noscapine Analogs[10]

Compound KD (µM)

Noscapine 144 ± 1.0

9-Br-7-OH-NOS (2) 55 ± 6

9-Br-7-OCONHEt-NOS (3) 44 ± 6

9-Br-7-OCONHBn-NOS (4) 26 ± 3

9-Br-7-OAc-NOS (5) 21 ± 1

Experimental Protocols
General Synthesis of 7-Substituted Benzofuranone
Noscapine Analogs[1]
This protocol outlines the synthesis of acylated and carbamate derivatives starting from 7-

hydroxy noscapine.

Step 1: Synthesis of 7-hydroxy noscapine (2)

This intermediate is prepared through regioselective O-demethylation of noscapine at the 7-

position.
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Step 2: Synthesis of Acyl Derivatives (e.g., 7-acetyl-noscapine, 3)

Dissolve 7-hydroxy noscapine (1 equivalent) in an appropriate solvent (e.g.,

dichloromethane).

Add a base (e.g., triethylamine, 1.2 equivalents).

Add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise at 0°C.

Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Step 3: General Synthesis of Carbamate Derivatives (e.g., 7-ethylcarbamoyl-noscapine, 5)[1]

Dissolve 7-hydroxy noscapine (1 equivalent) in anhydrous dichloromethane.

Add the corresponding isocyanate (e.g., ethyl isocyanate, 1.1 equivalents).

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

Stir the mixture vigorously at ambient temperature for 4 hours.

Condense the mixture to dryness under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water.

Dry the organic layer and concentrate to obtain the crude product.

Purify by column chromatography.

Synthesis of Noscapine-Amino Acid Conjugates[2][11]
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This protocol describes the conjugation of amino acids to the C-6 position of noscapine.

Step 1: Synthesis of N-nor-noscapine (4)[11]

Synthesize N-nor-noscapine from noscapine via a demethylation reaction using hydrogen

peroxide and ferrous sulfate.[11]

Step 2: Coupling of N-Boc-Protected Amino Acids[2]

To a solution of N-nor-noscapine (1 equivalent) and N-Boc-protected amino acid (1.2

equivalents) in an anhydrous solvent (e.g., DMF), add a coupling agent such as TBTU (2-

(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.2 equivalents).

Add a base (e.g., DIPEA, 2 equivalents) and stir the reaction at room temperature until

completion (monitor by TLC).

Work up the reaction by adding water and extracting with an organic solvent.

Purify the resulting N-Boc-protected conjugate by column chromatography.

Step 3: Deprotection of the Boc Group[2]

Dissolve the purified N-Boc-protected conjugate in a solution of HCl in isopropanol.

Stir the mixture at room temperature for the required duration.

Evaporate the solvent to yield the final noscapine-amino acid conjugate.

Visualizations
Signaling Pathway of Noscapine Analogs
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Caption: Signaling pathway of noscapine analogs in cancer cells.
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Caption: General workflow for the synthesis and evaluation of novel noscapine analogs.
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Caption: Classification of noscapine analogs based on modification sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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